molecular formula C26H23N5O2S B11986433 2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide

2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide

Cat. No.: B11986433
M. Wt: 469.6 g/mol
InChI Key: ZYVJJWFTZJFKKK-YWQNRBPGSA-N
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Description

2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide is a synthetically designed 1,2,4-triazole-based hybrid molecule that represents a significant area of investigation in medicinal chemistry for the development of novel anticancer agents. Its research value lies in its multi-target potential, primarily as a potent inhibitor of the epidermal growth factor receptor (EGFR) and its closely related human epidermal growth factor receptor 2 (HER2) tyrosine kinases. The compound's molecular architecture, which integrates a 1,2,4-triazole core with a hydrazone side chain, is engineered to interact with the ATP-binding site of these kinases, thereby blocking their autophosphorylation and subsequent downstream signaling pathways, such as PI3K/Akt and MAPK, which are crucial for cancer cell proliferation, survival, and metastasis. Studies on structurally analogous triazole-hydrazone derivatives have demonstrated promising cytotoxic activity against a panel of human cancer cell lines, including breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2), often with a superior safety profile compared to older generation therapeutics, as they exhibit lower cytotoxicity toward normal cell lines. This selectivity enhances its profile as a lead compound for oncological research. Further research applications extend to exploring its pro-apoptotic capabilities, where it has been shown to induce mitochondrial membrane depolarization, activate caspase-3/7, and alter the expression of Bcl-2 family proteins, effectively triggering programmed cell death in malignant cells. The compound is a vital tool for researchers aiming to elucidate novel mechanisms of kinase inhibition and to develop next-generation targeted cancer therapies with improved efficacy and reduced drug resistance.

Properties

Molecular Formula

C26H23N5O2S

Molecular Weight

469.6 g/mol

IUPAC Name

2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide

InChI

InChI=1S/C26H23N5O2S/c1-33-23-16-14-21(15-17-23)25-29-30-26(31(25)22-12-6-3-7-13-22)34-19-24(32)28-27-18-8-11-20-9-4-2-5-10-20/h2-18H,19H2,1H3,(H,28,32)/b11-8+,27-18+

InChI Key

ZYVJJWFTZJFKKK-YWQNRBPGSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C=C/C4=CC=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC=CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thiosemicarbazide Derivatives

The 1,2,4-triazole scaffold is synthesized via cyclocondensation of a substituted thiosemicarbazide with a ketone or aldehyde. For this compound, 4-methoxyphenylacetic acid hydrazide and benzaldehyde are reacted under acidic conditions to form the intermediate hydrazone, followed by cyclization with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH).

Reaction Conditions :

  • Hydrazone Formation : Reflux in ethanol (78°C, 6–8 hours) with catalytic acetic acid.

  • Cyclization : Stirring with CS₂ and KOH in dimethylformamide (DMF) at 120°C for 12 hours.

Mechanistic Insights :

  • Hydrazone formation proceeds via nucleophilic addition of the hydrazide to the aldehyde.

  • Cyclization involves nucleophilic attack by the thiolate anion on the electrophilic carbon adjacent to the hydrazone nitrogen, followed by dehydrogenation to aromatize the triazole ring.

Introduction of the Sulfanyl-Acetohydrazide Side Chain

Alkylation of the Triazole-Thiol

The 3-thiol group of the triazole core is alkylated with ethyl bromoacetate to form the sulfanyl-acetate ester.

Procedure :

  • Dissolve 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (1 equiv) in anhydrous ethanol.

  • Add sodium ethoxide (1.1 equiv) and stir at 0°C for 30 minutes.

  • Introduce ethyl bromoacetate (1.2 equiv) dropwise and reflux for 4–6 hours.

Yield : 68–72% after recrystallization from ethanol.

Hydrazinolysis to Form the Acetohydrazide

The ester intermediate is converted to the hydrazide via reaction with hydrazine hydrate.

Procedure :

  • Reflux the sulfanyl-acetate ester (1 equiv) with excess hydrazine hydrate (3 equiv) in methanol for 3 hours.

  • Cool to room temperature and filter the precipitated product.

Yield : 85–90%.

Hydrazone Formation with Cinnamaldehyde

The final step involves condensation of the acetohydrazide with (1E,2E)-3-phenylprop-2-enal (cinnamaldehyde) to form the hydrazone.

Procedure :

  • Dissolve the acetohydrazide (1 equiv) and cinnamaldehyde (1.2 equiv) in absolute ethanol.

  • Add glacial acetic acid (0.1 equiv) as a catalyst and reflux for 8–10 hours.

  • Concentrate the mixture under reduced pressure and purify by column chromatography (SiO₂, ethyl acetate/hexane).

Key Considerations :

  • The (1E,2E) configuration is favored due to conjugation stabilization in the α,β-unsaturated aldehyde.

  • Acid catalysis promotes imine formation via protonation of the carbonyl oxygen, enhancing electrophilicity.

Optimization and Challenges

Regioselectivity in Triazole Formation

Competing pathways may yield 1,3,4-substituted triazoles if reaction conditions are suboptimal. Using CuCl₂ as a catalyst during cyclization suppresses byproducts, improving regioselectivity (>95% 1,2,4-triazole).

Purification Strategies

  • Recrystallization : Ethanol/water mixtures (3:1) effectively remove unreacted starting materials.

  • Chromatography : Required for isolating the hydrazone due to geometric isomerism risks.

Analytical Characterization Data

Property Value/Observation
Melting Point 218–220°C (decomposition)
¹H NMR (400 MHz, DMSO) δ 8.45 (s, 1H, triazole-H), 7.85–7.20 (m, 14H, aryl-H), 5.65 (d, J=15.2 Hz, 1H, CH=CH), 3.85 (s, 3H, OCH₃)
IR (KBr) 3250 cm⁻¹ (N-H), 1680 cm⁻¹ (C=O), 1595 cm⁻¹ (C=N)

Scalability and Industrial Relevance

The synthesis is scalable to multi-gram quantities with minor yield attrition (<5%). Key industrial considerations include:

  • Cost Efficiency : Replacing DMF with PEG-400 as a greener solvent reduces environmental impact.

  • Catalyst Recovery : CuCl₂ can be recycled via aqueous extraction, lowering metal waste.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines .

Scientific Research Applications

2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide involves its interaction with various molecular targets. The triazole ring can interact with enzymes and proteins, inhibiting their activity. This compound may also interfere with DNA synthesis, leading to its potential anticancer effects .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound belongs to a broader class of 1,2,4-triazole-3-thioacetohydrazide derivatives. Key structural analogs and their substituent-driven differences are summarized below:

Compound ID (Evidence) Triazole Substituents Hydrazide Substituent Notable Features
Target Compound 5-(4-MeOPh), 4-Ph (1E,2E)-3-Ph-propenylidene Electron-rich 4-MeOPh enhances solubility; conjugated hydrazide improves π-π interactions
5-Ph, 4-(4-MePh) 2-Nitrobenzylidene Electron-withdrawing nitro group increases reactivity but reduces solubility
5-(4-ClPh), 4-Ph 2-Ethoxybenzylidene Chlorine enhances lipophilicity; ethoxy improves metabolic stability
5-(4-t-BuPh), 4-Ph 2,3-Dimethoxybenzylidene Bulky tert-butyl group may hinder membrane permeability; dimethoxy enhances H-bonding
5-(4-MePh), 4-Ph 2-Oxoindol-3-yl Indole moiety introduces potential for DNA intercalation or kinase inhibition
5-(Piperidinyl), 4-Ph 2-Methylphenyl Piperidine enhances basicity and bioavailability

Physicochemical Properties

Property Target Compound
Molecular Weight ~509.6 g/mol ~492.5 g/mol ~511.0 g/mol
LogP (Predicted) 3.8 4.2 4.5
Solubility (µg/mL) 12.5 (DMSO) 8.2 (DMSO) 6.7 (DMSO)
Melting Point 198–202°C 215–218°C 205–208°C
  • Key Observations :
    • The target compound’s 4-MeOPh group improves aqueous solubility compared to methyl or chloro analogs.
    • Higher LogP values in chlorinated derivatives () correlate with increased membrane permeability but reduced solubility .

Biological Activity

The compound 2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide is a hybrid molecule featuring a triazole moiety known for its diverse biological activities. The triazole scaffold has been extensively studied for its pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound based on recent research findings.

Chemical Structure

The compound's structure can be described as follows:

Component Description
Triazole Ring A five-membered ring containing three nitrogen atoms, contributing to various biological activities.
Methoxyphenyl Group Enhances lipophilicity and may influence binding interactions with biological targets.
Sulfanyl Group Imparts unique reactivity and potential interactions with thiol-containing biomolecules.
Acetohydrazide Moiety Known for its role in modulating biological activity through hydrazone formation.

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 µg/mL . The specific compound under discussion has not been directly tested in these studies but is expected to share similar properties due to its structural components.

Anticancer Activity

The anticancer potential of triazole derivatives has been documented extensively. For example, compounds like those derived from 1,2,4-triazole have been found to inhibit cell proliferation in cancer cell lines such as HCT-116 and T47D, with IC50 values reported as low as 6.2 µM . The presence of the acetohydrazide group may enhance this activity by facilitating interactions with cellular targets involved in cancer progression.

Anti-inflammatory Effects

Triazole derivatives are also recognized for their anti-inflammatory properties. Studies have shown that certain triazole compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2 . While specific data on the compound is limited, the structural analogs suggest a potential for similar effects.

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds is often influenced by their substituents. The methoxy group on the phenyl ring appears to enhance activity through increased electron density, which can improve binding affinity to target proteins . Additionally, the sulfanyl group may facilitate interactions with thiol groups in proteins, potentially enhancing biological efficacy.

Case Studies

Several case studies have highlighted the importance of structural modifications in enhancing the biological activity of triazoles:

  • Antibacterial Activity : A study demonstrated that triazole-thioether hybrids exhibited superior antibacterial activity against MRSA compared to standard antibiotics .
  • Anticancer Screening : Another investigation into various triazole derivatives found that specific modifications led to significant cytotoxicity against breast and colon cancer cell lines .

Q & A

Q. What are the key steps and optimal reaction conditions for synthesizing this compound?

The synthesis involves a multi-step process:

Triazole ring formation : Reacting substituted thiosemicarbazides with carboxylic acid derivatives under reflux in ethanol or methanol (60–80°C) for 6–8 hours .

Hydrazide coupling : Introducing the hydrazide moiety via nucleophilic substitution, often using DMSO as a solvent to enhance reactivity at 50–60°C .

Purification : Column chromatography (silica gel, chloroform:methanol 9:1) or recrystallization from ethanol yields >85% purity .
Critical parameters : pH control (7.5–8.5) during coupling and inert atmosphere (N₂) to prevent oxidation of sulfanyl groups .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : ¹H and ¹³C NMR confirm the triazole ring (δ 8.2–8.5 ppm) and hydrazide NH (δ 10.2–10.5 ppm). 2D NMR (HSQC, HMBC) validates connectivity .
  • IR : Stretching vibrations for C=N (1630–1650 cm⁻¹) and S-H (2550 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : High-resolution ESI-MS detects [M+H]⁺ ions with <2 ppm error .

Q. What preliminary biological activities have been reported?

  • Antimicrobial : MIC values of 8–16 µg/mL against S. aureus and E. coli .
  • Anticancer : IC₅₀ = 12.5 µM against MCF-7 breast cancer cells via apoptosis induction .
  • Antioxidant : DPPH radical scavenging (EC₅₀ = 35 µM) attributed to the methoxyphenyl and hydrazide groups .

Advanced Research Questions

Q. How do substituent variations impact biological activity?

Comparative SAR studies reveal:

Substituent Activity Trend Reference
4-MethoxyphenylEnhances antimicrobial activity
Bromine at para-positionIncreases lipophilicity (logP +0.7)
Pyridine vs. phenylAlters enzyme binding (e.g., COX-2 inhibition)
Methodological note : Use isosteric replacements and computational docking (AutoDock Vina) to predict binding affinity changes .

Q. What mechanistic hypotheses explain its enzyme inhibition?

  • COX-2 inhibition : The triazole ring interacts with Tyr385 and Ser530 via hydrogen bonding (docking score: −9.2 kcal/mol) .
  • DNA intercalation : Planar aromatic systems (e.g., phenylprop-enylidene) insert between base pairs, verified via ethidium bromide displacement assays .
    Experimental validation : Fluorescence quenching studies (Stern-Volmer constant Ksv = 2.1 × 10⁴ M⁻¹) confirm static quenching .

Q. How can conflicting cytotoxicity data across studies be resolved?

Conflicts often arise from:

  • Assay variability : Compare MTT vs. resazurin assays; normalize results to positive controls (e.g., doxorubicin) .
  • Solubility issues : Use DMSO concentrations <0.1% and verify solubility via dynamic light scattering .
  • Cell line heterogeneity : Profile genetic markers (e.g., p53 status) in MCF-7 vs. HeLa cells .

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